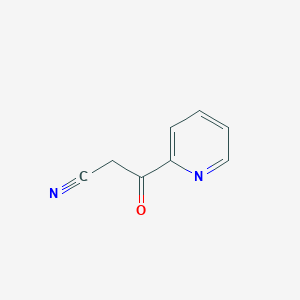

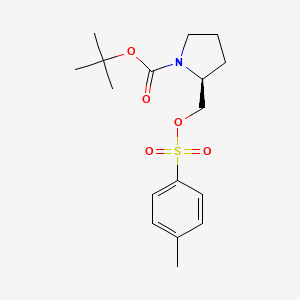

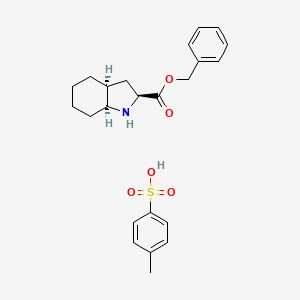

![molecular formula C24H22N2O2 B1313440 [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol CAS No. 77134-74-8](/img/structure/B1313440.png)

[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Imidazole compounds typically consist of a five-membered ring with two nitrogen atoms. The “[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol” likely has a similar structure, with a hydroxymethyl group attached to the 4-position and a trityl group attached to the 1-position of the imidazole ring .Scientific Research Applications

Synthesis and Precursor Role

Compounds similar to [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol are often involved in multi-step synthetic routes leading to complex molecules. For instance, derivatives of imidazole have been utilized as precursors in the synthesis of biomimetic chelating ligands, showcasing their value in constructing molecules with potential applications in medicinal and coordination chemistry (Gaynor, McIntyre, & Creutz, 2023).

Fluorescence Probe Development

Imidazole derivatives have also been investigated for their fluorescence properties, particularly in the development of fluorescent probes. These probes can selectively bind to ions, such as zinc or cobalt, resulting in fluorescence changes that are useful for sensing applications. For example, the synthesis and fluorescence properties of imidazole-based compounds have demonstrated their potential as zinc and cobalt fluorescent probes, indicating their applicability in biochemical and environmental monitoring (Wen-yao, 2012; Xuan, 2012).

Corrosion Inhibition

Another notable application of imidazole derivatives is in corrosion inhibition, where these compounds are explored for their effectiveness in protecting metals from corrosive environments. Research into imidazole-based molecules has shown their capability to significantly inhibit carbon steel corrosion in acidic media, highlighting their importance in industrial applications (Costa et al., 2021).

Anion Hosts and Molecular Recognition

Imidazole-containing bisphenols have been structurally characterized and shown to act as versatile hosts for anions, demonstrating the potential for imidazole derivatives in molecular recognition and sensor development. This application is crucial for detecting and quantifying specific ions in various environmental and biological contexts (Nath & Baruah, 2012).

properties

IUPAC Name |

[5-(hydroxymethyl)-1-tritylimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c27-16-22-23(17-28)26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,27-28H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIJNGQOZQUGPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512871 |

Source

|

| Record name | [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol | |

CAS RN |

77134-74-8 |

Source

|

| Record name | [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)